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Compound of Interest

Compound Name: 3-(3-lodophenoxy)piperidine
CAS No.: 946725-88-8
Cat. No.: B1451575
Get Quote
. J

Technical Guide: 3-(3-lodophenoxy)piperidine
Physicochemical Characterization & Handling

Protocols[1]
Part 1: Executive Technical Summary

3-(3-lodophenoxy)piperidine is a bifunctional building block characterized by a secondary
amine (piperidine) and an aryl iodide.[1] It serves as a critical "scaffold linker" in drug discovery,
particularly for kinase inhibitors where the piperidine ring mimics the ribose or solvent-exposed
moiety, and the aryl iodide provides a handle for cross-coupling reactions (Suzuki-Miyaura,
Buchwald-Hartwig).[1]

e Chemical Formula:

[1]

¢ Molecular Weight: 303.14 g/mol [1]

+ Key Reactivity: Nucleophilic amine (N1), Electrophilic aryl iodide (C3'-I).[1]
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Part 2: Physicochemical Profile

The following data represents the consensus profile for the free base and its common

hydrochloride salt form.

Ia_bj_e_]_-_Ehyeicnchpmical Prnpprtipe

Property

Value (Free Base)

Value (HCI Salt)

Context/Implication

Physical State

Viscous Qil / Low-melt
Solid

White/Off-white Solid

Salt formation is
required for
crystallization and
shelf-stability.[1]

pKa (Calculated)

~9.8 (Piperidine NH)

N/A

Highly basic; exists as
a cation at
physiological pH (7.4).
[1]

LogP (Predicted)

28-3.2

<1.0

Free base is lipophilic;
suitable for passive
membrane

permeability models.

[1]

Polar Surface Area

~21 A2

~21 A2

Low PSA suggests
excellent CNS
penetration potential if
lipophilicity is

controlled.[1]

H-Bond Donors

1 (NH)

2 (NHz*)

Critical for hydrogen
bonding in the kinase

hinge region.[1]

Part 3: Solubility & Formulation Data

Solubility is highly pH-dependent due to the piperidine nitrogen.[1] The data below guides

solvent selection for reactions and bioassays.
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ble 2- Solubili :

Solvent System

Solubility Rating

Estimated Conc.

Application

Water (pH 7)

Poor (Free Base)

< 0.1 mg/mL

Not suitable for
aqueous stock
solutions without

acidification.[1]

0.1 N HCI

High

> 50 mg/mL

Ideal for aqueous
formulations or

extraction.[1]

DMSO

Excellent

> 100 mg/mL

Standard solvent for
HTS/bioassay stock

storage.[1]

Dichloromethane

Excellent

> 100 mg/mL

Preferred solvent for
synthesis and

chromatography.[1]

Methanol/Ethanol

Good

> 20 mg/mL

Suitable for
recrystallization of the

salt form.[1]

Part 4: Stability & Degradation Risks

The stability of 3-(3-lodophenoxy)piperidine is governed by two primary vectors: Photolytic

Deiodination and Oxidative N-Dealkylation.[1]

1. Photostability (Critical)

Aryl iodides possess a weak C—I bond (

65 kcal/mol).[1] Exposure to UV or intense visible light can induce homolytic cleavage,
generating a radical species that abstracts hydrogen from the solvent or piperidine ring.[1]

o Risk: High.[1]

» Mitigation: Store in amber vials; wrap reaction vessels in aluminum foil.
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2. Chemical Stability

o Oxidation: The secondary amine is susceptible to N-oxide formation upon prolonged
exposure to air, particularly in solution.[1]

o Carbamate Formation: The amine readily reacts with atmospheric CO2 to form carbamates
(reversible).[1]

o Mitigation: Store under Argon/Nitrogen atmosphere at -20°C.

Part 5: Experimental Protocols
Protocol A: Saturation Shake-Flask Solubility Determination

Use this protocol to validate solubility for bioassay dosing.[1]

o Preparation: Weigh 5 mg of the compound into a 1.5 mL HPLC vial.

» Solvent Addition: Add 250 pL of the target buffer (e.g., PBS pH 7.4).

o Equilibration: Agitate at 25°C for 24 hours (shaker or rotator).

e Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

o Quantification: Dilute the supernatant 1:10 in Acetonitrile (ACN) and analyze via HPLC-UV
(254 nm).

o Note: Use a calibration curve prepared in DMSO/ACN.

Protocol B: Forced Degradation Stress Test

Use this to determine storage shelf-life.[1]

e Acid/Base Stress: Dissolve to 1 mg/mL in 0.1N HCI and 0.1N NaOH.[1] Incubate at 60°C for
4 hours.

o Expectation: Stable in Acid; Potential decomposition in Base.[1]

o Oxidative Stress: Dissolve in 3% H20:2 at RT for 2 hours.
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o Expectation: Formation of N-oxide (M+16 peak in LCMS).

o Photostability: Expose a thin layer of solid or solution to 1.2 million lux hours (ICH Q1B
standard).[1]

o Expectation: lodine loss (M-126 mass shift).[1]

Part 6: Synthetic Utility & Pathway Visualization[1]

The following diagram illustrates the strategic placement of 3-(3-lodophenoxy)piperidine in a
drug discovery workflow, highlighting its dual-reactivity logic.

Cu-Catalyzed
limann Ether Synthesis N

3-(3-lodophenoxy)piperidine
(CAS 946725-88-8)

Buchwald Amination
(Amine R-NH2)

Click to download full resolution via product page

Figure 1: Synthetic workflow illustrating the divergence points for 3-(3-
lodophenoxy)piperidine. The central node represents the critical intermediate requiring
controlled handling.[1]
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» Photostability Protocols: International Council for Harmonisation (ICH).[1] Photostability
Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. youtube.com [youtube.com]
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data]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1451575/docs#3-3-iodophenoxy-piperidine-solubility-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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